molecular formula C14H13NO5 B14565792 Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate CAS No. 61736-44-5

Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate

Cat. No.: B14565792
CAS No.: 61736-44-5
M. Wt: 275.26 g/mol
InChI Key: GXXHGCZEGUCKKZ-UHFFFAOYSA-N
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Description

Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate is a synthetic organic compound that belongs to the class of oxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate typically involves the reaction of ethyl acetoacetate with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Ethyl (2,4-dioxo-6-phenyl-2H-1,3-oxazin-3(4H)-yl)acetate can be compared with other oxazinone derivatives, such as:

  • Ethyl (2,4-dioxo-6-methyl-2H-1,3-oxazin-3(4H)-yl)acetate
  • Ethyl (2,4-dioxo-6-ethyl-2H-1,3-oxazin-3(4H)-yl)acetate

These compounds share similar chemical structures but differ in their substituents, which can influence their chemical properties and applications. The unique phenyl group in this compound may confer distinct biological activity or reactivity compared to its analogs.

Properties

CAS No.

61736-44-5

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 2-(2,4-dioxo-6-phenyl-1,3-oxazin-3-yl)acetate

InChI

InChI=1S/C14H13NO5/c1-2-19-13(17)9-15-12(16)8-11(20-14(15)18)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

GXXHGCZEGUCKKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C=C(OC1=O)C2=CC=CC=C2

Origin of Product

United States

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